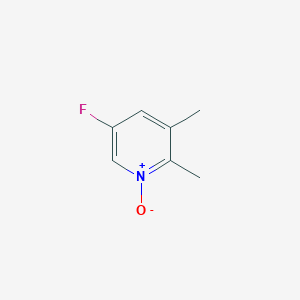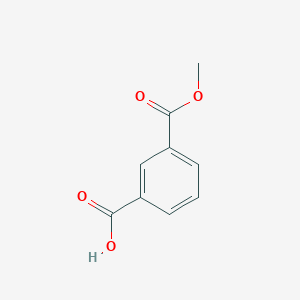
3-(メトキシカルボニル)安息香酸
概要
説明
3-(Methoxycarbonyl)benzoic acid, also known as methyl 3-carboxybenzoate, is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid, where a methoxycarbonyl group is attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals .
科学的研究の応用
3-(Methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including certain anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of dyes, pigments, and polymers.
作用機序
Target of Action
3-(Methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising Sodium-glucose cotransporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a new class of diabetes treatment drugs .
Mode of Action
Sglt2 inhibitors, for which it is a key intermediate, function by removing glucose from the urine by inhibiting the reabsorption of near-curved renal tubular glucose . This reduces blood glucose levels without depending on insulin .
Biochemical Pathways
It is known that it is a key intermediate in the synthesis of sglt2 inhibitors . These inhibitors affect the glucose reabsorption pathway in the kidneys .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of sglt2 inhibitors . The ADME properties of these inhibitors would be influenced by the properties of 3-(Methoxycarbonyl)benzoic acid.
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it contributes to the overall effect of these inhibitors, which is the reduction of blood glucose levels .
生化学分析
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Benzoic acid derivatives have been shown to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzoic acid derivatives can interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can undergo changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have varying effects at different dosages .
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Benzoic acid derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of methyl benzoate with carbon monoxide in the presence of a catalyst. Another approach involves the direct esterification of 3-carboxybenzoic acid with methanol under acidic conditions .
Industrial Production Methods: On an industrial scale, the production of 3-(Methoxycarbonyl)benzoic acid can be achieved through the oxidation of 3-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The resulting 3-carboxybenzoic acid is then esterified with methanol to yield the desired product .
化学反応の分析
Types of Reactions: 3-(Methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-carboxybenzoic acid.
Reduction: Reduction can yield 3-(hydroxymethyl)benzoic acid.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles in the presence of catalysts or under thermal conditions.
Major Products Formed:
Oxidation: 3-carboxybenzoic acid.
Reduction: 3-(hydroxymethyl)benzoic acid.
Substitution: Depending on the nucleophile, various substituted benzoic acid derivatives.
類似化合物との比較
3-Carboxybenzoic acid: Lacks the methoxycarbonyl group, making it less soluble in organic solvents.
Methyl benzoate: Similar structure but lacks the carboxyl group, affecting its reactivity and applications.
3-(Hydroxymethyl)benzoic acid: Formed by the reduction of 3-(Methoxycarbonyl)benzoic acid, with different chemical properties and applications.
Uniqueness: 3-(Methoxycarbonyl)benzoic acid is unique due to its dual functional groups (carboxyl and methoxycarbonyl), which confer distinct chemical reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and pharmaceutical development .
特性
IUPAC Name |
3-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZNGTSLFSJHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345100 | |
| Record name | 3-(Methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1877-71-0 | |
| Record name | 3-(Methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
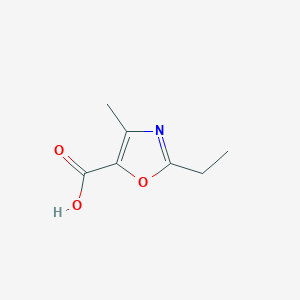
![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)
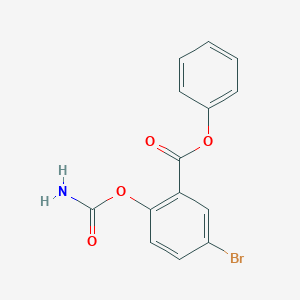
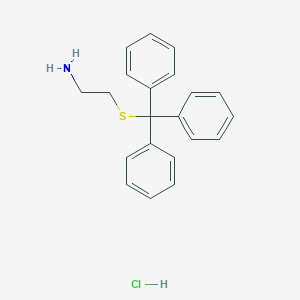
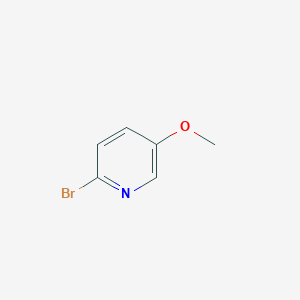


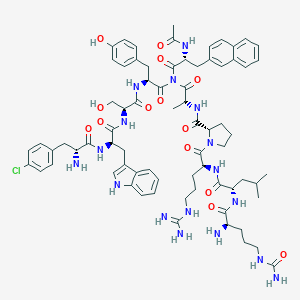
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
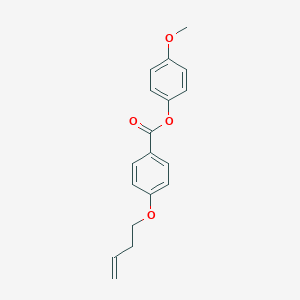
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)
